4-Hydroperoxy Cyclophosphamide-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

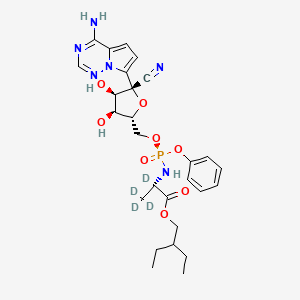

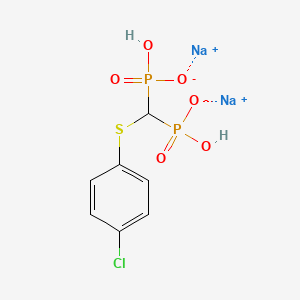

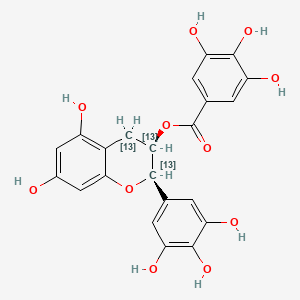

4-ヒドロペルオキシシクロホスファミド-d4は、4-ヒドロペルオキシシクロホスファミドの重水素標識アナログです。化学療法で広く使用されているプロドラッグであるシクロホスファミドの活性代謝物です。 この化合物は、DNAの架橋、T細胞のアポトーシスの誘導、活性酸素種の生成によるミトコンドリアの死滅経路の活性化能力で知られています .

準備方法

合成経路と反応条件

4-ヒドロペルオキシシクロホスファミド-d4の合成には、4-ヒドロペルオキシシクロホスファミド分子に水素の安定同位体である重水素を組み込みます。 このプロセスは通常、重水素化試薬と溶媒を用いて制御された条件下で行われ、重水素原子の組み込みを保証します .

工業生産方法

4-ヒドロペルオキシシクロホスファミド-d4の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、重水素化化合物を処理し、最終製品の純度と安定性を維持するための特殊な機器の使用が含まれます。 この化合物は通常、固体形で生産され、窒素雰囲気下、-80°Cで保存され、分解を防ぎます .

化学反応の分析

反応の種類

4-ヒドロペルオキシシクロホスファミド-d4は、以下を含むいくつかの種類の化学反応を起こします。

酸化: この化合物は酸化されて、様々な代謝物を生成することができます。

還元: 還元反応により、元の化合物に戻すことができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化のための過酸化水素、還元のための水素化ホウ素ナトリウムなどの還元剤、置換反応のための様々な求核剤などがあります。 これらの反応は通常、制御された条件下で行われ、目的の生成物の生成を保証します .

生成される主要な生成物

これらの反応から生成される主要な生成物には、以下が含まれます。

4-ヒドロキシシクロホスファミド: 酸化によって生成されます。

アルドホスファミド: 代謝経路の中間体です。

ホスホルアミドマスタード: この化合物の治療効果をもたらす細胞毒性代謝物

4. 科学研究への応用

4-ヒドロペルオキシシクロホスファミド-d4は、以下を含む幅広い科学研究への応用があります。

化学: 医薬品開発におけるトレーシングと定量のための安定同位体標識化合物の使用

生物学: DNAの架橋とT細胞のアポトーシスへの影響について研究されています。

医学: リンパ腫や自己免疫疾患の治療における可能性について調査されています。

科学的研究の応用

4-Hydroperoxy Cyclophosphamide-d4 has a wide range of scientific research applications, including:

Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation in drug development.

Biology: Studied for its effects on DNA crosslinking and apoptosis in T cells.

Medicine: Investigated for its potential in treating lymphomas and autoimmune disorders.

Industry: Utilized in the production of stable isotope-labeled standards for pharmaceutical testing

作用機序

4-ヒドロペルオキシシクロホスファミド-d4の作用機序には、DNAに架橋し、アポトーシスを誘導する活性代謝物への変換が含まれます。この化合物は、活性酸素種の生成によってミトコンドリアの死滅経路を活性化します。 また、DNAとタンパク質をアルキル化することによって細胞増殖を阻害します .

類似化合物との比較

類似化合物

類似化合物には、以下が含まれます。

- 4-ヒドロキシシクロホスファミド

- アルドホスファミド

- ホスホルアミドマスタード

- イフォスファミド

- マフォスファミド

独自性

4-ヒドロペルオキシシクロホスファミド-d4は、重水素標識によってユニークです。これは、研究における正確なトレーシングと定量を可能にします。 この標識は、薬物動態学的および代謝的プロファイルにも影響を与え、薬物開発と毒性学的研究における貴重なツールとなっています .

特性

分子式 |

C7H15Cl2N2O4P |

|---|---|

分子量 |

297.11 g/mol |

IUPAC名 |

N,N-bis(2-chloro-2,2-dideuterioethyl)-4-hydroperoxy-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |

InChI |

InChI=1S/C7H15Cl2N2O4P/c8-2-4-11(5-3-9)16(13)10-7(15-12)1-6-14-16/h7,12H,1-6H2,(H,10,13)/i2D2,3D2 |

InChIキー |

VPAWVRUHMJVRHU-RRVWJQJTSA-N |

異性体SMILES |

[2H]C([2H])(CN(CC([2H])([2H])Cl)P1(=O)NC(CCO1)OO)Cl |

正規SMILES |

C1COP(=O)(NC1OO)N(CCCl)CCCl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1S)-2-amino-1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B12425136.png)

![5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid](/img/structure/B12425146.png)

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12425203.png)